molecular formula C18H26N2O3 B6539681 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide CAS No. 1060316-15-5

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide

Cat. No. B6539681
CAS RN: 1060316-15-5
M. Wt: 318.4 g/mol
InChI Key: BIRLRQPBDCSYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide, commonly known as N-(4-MECC) is an organophosphorus compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a cyclic amide derivative of cyclohexanecarboxylic acid, and is a white crystalline solid that is soluble in water and ethanol. N-(4-MECC) has been used in a variety of laboratory experiments, as well as in the development of pharmaceuticals and other products.

Scientific Research Applications

N-(4-MECC) has been used in a variety of scientific research applications, including the study of enzyme kinetics, the synthesis of peptides and proteins, and the study of the pharmacokinetics of drugs. It has also been used in the development of new pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In addition, N-(4-MECC) has been used in the synthesis of other compounds, such as dyes, and in the study of the structure and properties of proteins.

Advantages and Limitations for Lab Experiments

N-(4-MECC) has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and is soluble in both water and ethanol. In addition, it is relatively stable, and can be stored for long periods of time. However, N-(4-MECC) can be toxic if handled improperly, and is not suitable for use in vivo experiments.

Future Directions

N-(4-MECC) has potential applications in a variety of fields, including drug development, enzyme kinetics, and gene expression. It could be used to develop new pharmaceuticals, or to study the pharmacokinetics of existing drugs. In addition, it could be used to study the structure and function of proteins, and to study the regulation of gene expression. Furthermore, N-(4-MECC) could be used to develop new dyes, or to synthesize peptides and proteins. Finally, N-(4-MECC) could be used to study the mechanisms of enzyme inhibition, and to develop new inhibitors of enzymes.

Synthesis Methods

N-(4-MECC) can be synthesized by a variety of methods. One method involves the reaction of cyclohexanecarboxylic acid and 2-methoxyethylcarbamic acid chloride in an aqueous solution with a base such as sodium hydroxide. This reaction yields N-(4-MECC) as the product. Other methods of synthesis include the reaction of cyclohexanecarboxylic acid and 2-methoxyethylcarbamic acid chloride in an organic solvent, such as dimethylformamide, or the reaction of cyclohexanecarboxylic acid and 2-methoxyethylcarbamic acid chloride in a mixture of alcohol and water.

properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-23-12-11-19-17(21)13-14-7-9-16(10-8-14)20-18(22)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRLRQPBDCSYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide

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